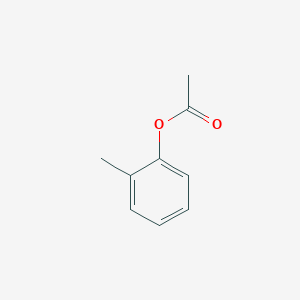
o-Tolyl acetate
Cat. No. B074146
Key on ui cas rn:
1333-46-6
M. Wt: 150.17 g/mol
InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04230624
Procedure details


Into a spherical flask provided with a condenser, a dropping funnel and containing 2 moles of o-cresol, 2.4 moles of acetyl chloride are introduced in 15 minutes. The bath is kept at 110° C. until the release of hydrochloric acid is completed, i.e. after about 3 hours, and then the o-cresol acetate as obtained is distilled under vacuum:



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:11])[CH3:10].Cl>>[C:9]([O:7][C:6]1[C:1]([CH3:8])=[CH:2][CH:3]=[CH:4][CH:5]=1)(=[O:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
2.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a spherical flask provided with a condenser, a dropping funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are introduced in 15 minutes
|
|
Duration
|
15 min
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
